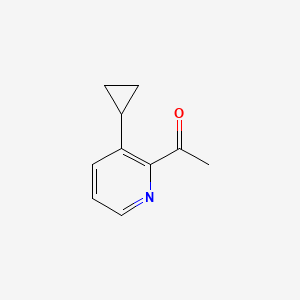

1-(3-Cyclopropylpyridin-2-yl)ethanone

Descripción general

Descripción

1-(3-Cyclopropylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone typically involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, as well as expensive palladium catalysts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Cyclopropylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the pyridine ring undergoes substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used for electrophilic aromatic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1-(3-Cyclopropylpyridin-2-yl)ethanone has been investigated for its potential as a pharmaceutical agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for developing new drugs.

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including this compound, have shown promising antiviral activity. For example, studies on similar compounds have demonstrated inhibition of human dihydroorotate dehydrogenase (DHODH), which is a target for antiviral drug development . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance antiviral efficacy, indicating that this compound may also exhibit such properties.

Anticancer Potential

Pyridine derivatives are known for their anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions, emphasizing its versatility in organic synthesis.

Copper-Catalyzed Reactions

Recent advancements have highlighted the use of copper-catalyzed methods for synthesizing pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation. This method demonstrates an efficient approach to producing compounds like this compound under mild conditions using water as a solvent .

Enantioselective Synthesis

The compound can also be synthesized through highly enantioselective borane reduction techniques, which allow for the preparation of nonracemic amines bearing heteroaromatic rings . Such methodologies are crucial for developing chiral pharmaceuticals.

Case Study: Antiviral Compound Development

A study focused on the antiviral activity of pyridine derivatives found that specific substitutions on the pyridine ring significantly affected the bioactivity against viral replication . This case study underscores the importance of structural modifications in enhancing the therapeutic potential of compounds like this compound.

Case Study: Anticancer Activity

Another research project evaluated various pyridine derivatives' effects on cancer cell lines, revealing that certain structural features led to increased cytotoxicity against specific cancer types . This research suggests that this compound could be further explored as a potential anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(3-Cyclopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparación Con Compuestos Similares

Actividad Biológica

1-(3-Cyclopropylpyridin-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, with the chemical formula , features a cyclopropyl group attached to a pyridine ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for various biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced cell proliferation in certain cancer types .

- Antiviral Activity : In vitro assays indicate that derivatives of this compound exhibit antiviral properties, particularly against viruses like the measles virus. The cyclopropyl group enhances its efficacy compared to other analogs .

Biological Activity

This compound has demonstrated several biological activities which are summarized below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antiviral Efficacy : A study evaluated the compound's effectiveness against measles virus in a controlled environment, demonstrating significant reductions in viral load when treated with cyclopropyl derivatives. The most effective variant showed a pMIC50 value of 7.0 nM, indicating strong antiviral properties .

- Cancer Research : In a comparative study involving various pyridine derivatives, this compound was found to outperform many analogs in inhibiting tumor cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics.

- Safety and Toxicity Assessment : Long-term exposure studies indicated that while acute toxicity was low, chronic exposure could lead to mild adverse effects, necessitating further investigation into its safety profile .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Propiedades

IUPAC Name |

1-(3-cyclopropylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEXXLQUWAJYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744469 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256785-35-9 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.